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Compound of Interest

Compound Name: ATTO 465 maleimid

Cat. No.: B15556988

Audience: Researchers, scientists, and drug development professionals involved in
bioconjugation and fluorescence-based assays.

Introduction

ATTO 465 maleimide is a fluorescent probe used for the covalent labeling of biomolecules.[1]
[2][3] It contains a maleimide group that reacts specifically with free sulfhydryl (thiol) groups,
such as those on cysteine residues in proteins, to form a stable thioether bond.[4][5] The
reaction is most efficient at a neutral pH range of 7.0-7.5.[1][4][6] Calculating the Degree of
Labeling (DOL), or the molar ratio of dye to protein, is a critical quality control step. It ensures
the consistency, reproducibility, and accuracy of downstream applications that rely on the
fluorescent signal of the conjugate. This document provides a detailed protocol for protein
labeling with ATTO 465 maleimide and the subsequent calculation of the DOL.

Principle

The determination of the DOL is achieved through absorption spectroscopy. The process
involves two key stages:

o Protein Labeling: A protein containing free thiol groups is incubated with ATTO 465
maleimide. Unreacted dye is subsequently removed.

o Spectrophotometric Analysis: The absorbance of the purified protein-dye conjugate is
measured at two key wavelengths: 280 nm (the absorbance maximum for most proteins) and
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453 nm (the absorbance maximum for ATTO 465 dye).[1][3][7] Because the ATTO 465 dye
also absorbs light at 280 nm, a correction factor is applied to determine the true protein
concentration. These values are then used in the Lambert-Beer law to calculate the molar
concentrations of both the protein and the dye, yielding the DOL.

Data Presentation: Properties of ATTO 465
Maleimide

All quantitative data required for the DOL calculation is summarized in the table below.

Parameter Value

Absorbance Maximum (Amax) 453 nm[1][3][7]

Molar Extinction Coefficient (emax) 75,000 M-1cm-1[1][3][7]
Correction Factor at 280 nm (CF2so0) 0.48[1][3]

Molecular Weight (MW) 518 g/mol [1][2][3][4]

Experimental Protocols

This protocol outlines the general procedure for conjugating ATTO 465 maleimide to a thiol-
containing protein.

Materials:

Protein solution (1-5 mg/mL) in a thiol-free buffer (e.g., PBS, pH 7.4).

ATTO 465 maleimide.

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[2][3]

(Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction.[1]

Gel filtration column (e.g., Sephadex G-25) for purification.[1][4][6]

Procedure:
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» Protein Preparation: Dissolve the protein at a concentration of 1-5 mg/mL in a suitable
reaction buffer like PBS at pH 7.0-7.5.[1][4] Ensure the buffer is free from any thiol-containing
reagents.

» (Optional) Reduction of Disulfide Bonds: If the protein's cysteine residues are involved in
disulfide bonds, they must be reduced to free thiols.

o Add a 10-fold molar excess of TCEP to the protein solution.[1]

o Incubate for 20-30 minutes at room temperature. TCEP does not need to be removed
before adding the maleimide dye.[1]

o If using DTT, the excess DTT must be removed by dialysis or a desalting column before
labeling, as it will compete for the maleimide dye.[1]

e Prepare Dye Stock Solution: Immediately before use, dissolve 1 mg of ATTO 465 maleimide
in 50-200 pL of anhydrous DMSO or DMF.[6] Protect the solution from light.

e Labeling Reaction:

o Add a 10 to 20-fold molar excess of the dissolved ATTO 465 maleimide to the protein
solution while gently stirring. The optimal ratio may need to be determined empirically.

o Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[1] The reaction
vessel should be protected from light.

o Conjugate Purification:

o Separate the labeled protein from unreacted and hydrolyzed dye using a gel filtration
column (e.g., Sephadex G-25) pre-equilibrated with your desired storage buffer (e.g.,
PBS).[1][4][6]

o Collect the first colored fraction, which corresponds to the protein-dye conjugate.

This protocol uses the absorbance measurements of the purified conjugate to determine the
DOL.

Materials:
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» Purified protein-dye conjugate from Protocol 1.
e UV-Vis Spectrophotometer.

e Quartz cuvette.

Procedure:

e Measure Absorbance:

o Measure the absorbance of the purified conjugate solution at 280 nm (Azs0) and 453 nm
(Amax).

o The solution should be diluted such that the Amax reading is between 0.5 and 1.5 for
optimal accuracy. Record the dilution factor if one is used.

e Calculate Protein Concentration:

o First, correct the absorbance at 280 nm to account for the dye's contribution. Aprot = Azso -
(Amax x CF2s0) Where:

Aprot is the corrected absorbance of the protein at 280 nm.

Azso0 is the measured absorbance of the conjugate at 280 nm.

Amax is the measured absorbance of the conjugate at 453 nm.

CF2so0 is the correction factor for ATTO 465 at 280 nm (0.48).[1][3]

o Next, calculate the molar concentration of the protein. Protein Concentration [M] = Aprot /
gprot Where:

= gprot is the molar extinction coefficient of the protein at 280 nm (in M-1cm-1). This value
is specific to each protein. For a typical IgG antibody, this value is ~210,000 M-1cm-1.

o Calculate Dye Concentration:
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o Calculate the molar concentration of the dye using its absorbance maximum. Dye
Concentration [M] = Amax / emax Where:

» emax is the molar extinction coefficient of ATTO 465 at 453 nm (75,000 M-1cm-1).[1][3]
[7]

o Calculate Degree of Labeling (DOL):

o The DOL is the molar ratio of the dye to the protein. DOL = Dye Concentration / Protein
Concentration

o The complete formula can be expressed as: DOL = (Amax x gprot) / ((Azso - (Amax x
CF2s0)) x emax)[8]

Visualizations
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Caption: Reaction of ATTO 465 maleimide with a protein thiol group.
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1. Prepare Protein Solution
(e.g., in PBS, pH 7.4)

2. (Optional) Reduce Disulfides 3. Prepare ATTO 465
(e.g., with TCEP) Maleimide Stock (in DMSO/DMF)

4. Labeling Reaction

(2 hrs @ RT, protected from light)

5. Purify Conjugate
(e.g., Gel Filtration)

6. Measure Absorbance
(at 280 nm and 453 nm)

7. Calculate DOL
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Caption: Experimental workflow for labeling and DOL calculation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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